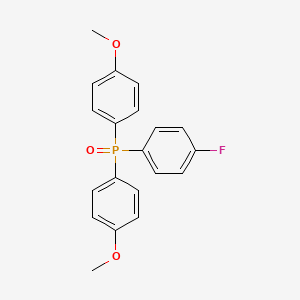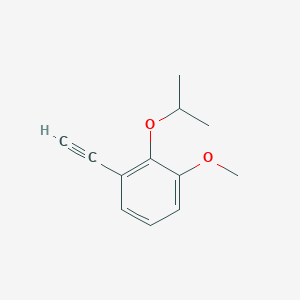![molecular formula C6H8F6O B14237658 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane CAS No. 393517-66-3](/img/structure/B14237658.png)
1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane typically involves the reaction of hydrogen fluoride with isopropanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. .
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Biology: Its unique properties make it useful in the study of biological systems, particularly in the stabilization of proteins and peptides.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is employed in the production of fluorinated polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane exerts its effects is primarily through its high ionizing power and polarity. These properties enable it to facilitate various chemical reactions, such as the epoxidation of alkenes with hydrogen peroxide . The molecular targets and pathways involved depend on the specific application and the reaction conditions.
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane can be compared with other similar fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its high ionizing power.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the synthesis of various organic compounds and known for its reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds.
Properties
CAS No. |
393517-66-3 |
|---|---|
Molecular Formula |
C6H8F6O |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-propan-2-yloxypropane |
InChI |
InChI=1S/C6H8F6O/c1-3(2)13-6(11,12)5(9,10)4(7)8/h3-4H,1-2H3 |
InChI Key |
SGXBOFWBQKMTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C(C(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


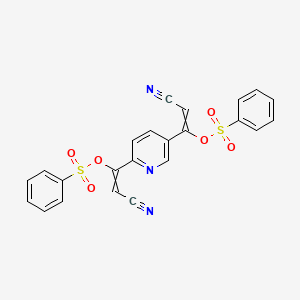
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
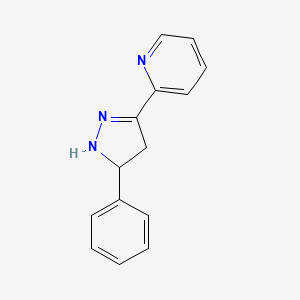
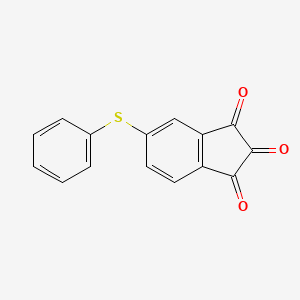

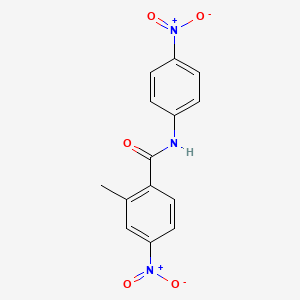
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
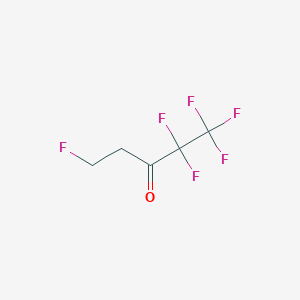
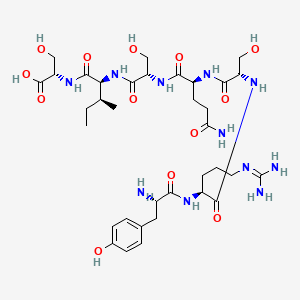
![N-(3-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14237630.png)
